molecular formula C4Cl2N4S4 B13988831 5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole CAS No. 89033-98-7

5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole

Cat. No.: B13988831
CAS No.: 89033-98-7
M. Wt: 303.2 g/mol
InChI Key: JGPYRNUUBHZCIW-UHFFFAOYSA-N
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Description

5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms. This compound is part of the thiadiazole family, known for its diverse biological and chemical properties. Thiadiazoles are widely studied in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole typically involves the reaction of 5-chloro-1,2,4-thiadiazole-3-thiol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole involves its interaction with biological targets. The compound can cross cellular membranes due to its mesoionic nature, allowing it to interact with enzymes and proteins. This interaction can inhibit or modulate the activity of these biological targets, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole is unique due to its disulfide linkage, which imparts distinct chemical and biological properties. This feature differentiates it from other thiadiazole derivatives, making it a valuable compound for various applications .

Properties

CAS No.

89033-98-7

Molecular Formula

C4Cl2N4S4

Molecular Weight

303.2 g/mol

IUPAC Name

5-chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole

InChI

InChI=1S/C4Cl2N4S4/c5-1-7-3(9-11-1)13-14-4-8-2(6)12-10-4

InChI Key

JGPYRNUUBHZCIW-UHFFFAOYSA-N

Canonical SMILES

C1(=NSC(=N1)Cl)SSC2=NSC(=N2)Cl

Origin of Product

United States

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